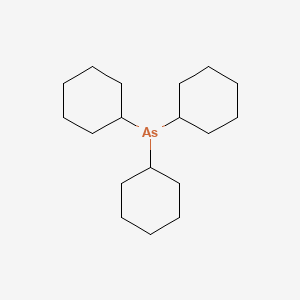

Arsine, tricyclohexyl-

Description

Significance and Scope in Contemporary Chemical Research

The significance of tricyclohexylarsine in contemporary chemical research is largely inferred from the well-established roles of analogous bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃). Tertiary arsines, like their phosphine counterparts, are Lewis bases that can donate their lone pair of electrons to a metal center, forming coordination complexes. The electronic and steric properties of these ligands are crucial in dictating the reactivity and selectivity of catalytic cycles.

Bulky ligands like tricyclohexylarsine are of interest for their ability to promote reductive elimination and to stabilize low-coordinate metal centers, which are often key intermediates in catalytic processes. While specific research on tricyclohexylarsine is limited, its potential applications can be extrapolated to areas where bulky phosphines are used, including cross-coupling reactions and hydrogenation. The subtle differences in electronic properties between arsenic and phosphorus suggest that tricyclohexylarsine could offer unique reactivity or selectivity in certain transformations.

Historical Context of Organoarsenic Chemistry and Tricyclohexylarsine Development

Organoarsenic chemistry has a rich history, predating much of modern organometallic chemistry. acs.org The first recognized organoarsenic compound, the foul-smelling cacodyl (B8556844) (tetramethyldiarsine), was synthesized in 1760. researchgate.net This field gained significant attention in the early 20th century with Paul Ehrlich's development of Salvarsan, an organoarsenic compound used to treat syphilis, which marked a milestone in chemotherapy. acs.org Organoarsenic compounds have also been investigated for their use as chemical warfare agents, such as Lewisite. acs.org

The development of tertiary arsines as ligands for transition metals has been a part of the broader evolution of organometallic chemistry. The synthesis of simple trialkyl arsines is typically achieved through the reaction of a Grignard reagent with an arsenic trihalide, such as arsenic trichloride (B1173362) or arsenic triiodide. scielo.br This general method is applicable to the synthesis of tricyclohexylarsine from cyclohexylmagnesium bromide and an arsenic trihalide. While specific historical accounts of the first synthesis of tricyclohexylarsine are not prominent in the literature, its conceptual development follows from these established synthetic routes for tertiary arsines. scielo.bracs.org

The table below presents a comparison of key properties between tricyclohexylphosphine and the inferred properties of tricyclohexylarsine, based on general trends observed between phosphine and arsine ligands.

| Property | Tricyclohexylphosphine (PCy₃) | Tricyclohexylarsine (AsCy₃) (Inferred) |

| Formula | P(C₆H₁₁)₃ | As(C₆H₁₁)₃ |

| Basicity (pKa of conjugate acid) | 9.7 | Expected to be lower than PCy₃ |

| Cone Angle | 170° | Expected to be slightly larger than PCy₃ |

| σ-donating ability | Strong | Generally weaker than analogous phosphines |

| π-accepting ability | Moderate | Generally better than analogous phosphines |

Detailed research findings on tricyclohexylarsine are sparse. However, studies on related yttrium-arsine complexes have provided insight into the nature of metal-arsenic bonds, showing them to be highly ionic. nih.gov The Y-As bond length in a primary arsine complex was reported to be 3.0945(6) Å. nih.gov Comparative studies of phosphine and arsine ligands complexed to tin(II) and lead(II) have also been conducted, elucidating structural and spectroscopic properties. rsc.org The synthesis of chiral tertiary arsines has been achieved through methods like nucleophilic addition to chiral phosphine-stabilized arsenium salts, demonstrating advanced synthetic control in organoarsenic chemistry. acs.orguq.edu.au

Properties

CAS No. |

23356-03-8 |

|---|---|

Molecular Formula |

C18H33As |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

tricyclohexylarsane |

InChI |

InChI=1S/C18H33As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |

InChI Key |

PMZLFYBZWYRRAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[As](C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tricyclohexylarsine

Grignard Reagent-Based Synthesis Pathways

The most prevalent and established method for the preparation of tricyclohexylarsine involves the use of a Grignard reagent, specifically cyclohexylmagnesium halide, which reacts with an arsenic trihalide, typically arsenic trichloride (B1173362) (AsCl₃). This reaction is a standard nucleophilic substitution at the arsenic center.

The general reaction scheme is as follows:

3 C₆H₁₁MgX + AsX₃ → As(C₆H₁₁)₃ + 3 MgX₂ (where X = Cl, Br)

A detailed experimental procedure for this synthesis has been reported. In a typical setup, a solution of arsenic trichloride in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), is added dropwise to a freshly prepared solution of cyclohexylmagnesium bromide at a controlled temperature, often around 0°C to prevent side reactions. The Grignard reagent is prepared beforehand by reacting magnesium turnings with cyclohexyl bromide in the same solvent. The reaction mixture is then typically stirred for several hours at room temperature or under reflux to ensure complete reaction.

Following the reaction, a workup procedure is necessary to isolate and purify the tricyclohexylarsine. This usually involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to decompose any unreacted Grignard reagent and magnesium salts. The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield tricyclohexylarsine as a white crystalline solid.

Table 1: Representative Grignard-based Synthesis of Tricyclohexylarsine

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

| Cyclohexylmagnesium bromide | Arsenic trichloride | Diethyl ether | 0°C to reflux | High | General method |

Alternative Synthetic Approaches to Tricyclohexylarsine Derivatives

While the Grignard route is the most common, alternative methods for the synthesis of tertiary arsines, which could potentially be adapted for tricyclohexylarsine, exist. One such approach involves the reaction of organolithium reagents with arsenic halides. For instance, cyclohexyllithium could theoretically be used in place of the Grignard reagent to react with arsenic trichloride.

Another potential, though less direct, route could involve the reduction of a tricyclohexylarsine oxide. If tricyclohexylarsine oxide were available, its reduction using a suitable reducing agent could yield the desired tricyclohexylarsine.

Furthermore, the displacement of other groups from an arsenic center can be considered. For example, the reaction of triphenylarsine (B46628) with an excess of cyclohexyl radicals, though not a conventional or practical method for this specific compound, illustrates the principle of ligand exchange on an arsenic center.

Mechanistic Insights into Tricyclohexylarsine Formation

The formation of tricyclohexylarsine via the Grignard reaction proceeds through a series of nucleophilic substitution steps. The carbon-magnesium bond in the cyclohexylmagnesium halide is highly polarized, rendering the cyclohexyl group nucleophilic. This nucleophilic carbon attacks the electrophilic arsenic atom in arsenic trichloride.

The reaction is believed to proceed stepwise, with the sequential replacement of the chloride atoms on the arsenic center by cyclohexyl groups:

C₆H₁₁MgX + AsCl₃ → (C₆H₁₁)AsCl₂ + MgXCl

C₆H₁₁MgX + (C₆H₁₁)AsCl₂ → (C₆H₁₁)₂AsCl + MgXCl

C₆H₁₁MgX + (C₆H₁₁)₂AsCl → As(C₆H₁₁)₃ + MgXCl

The stoichiometry of the reaction, requiring three equivalents of the Grignard reagent for every one equivalent of arsenic trichloride, supports this stepwise mechanism. The reaction is driven by the formation of the thermodynamically stable magnesium dihalide salt. The bulky nature of the cyclohexyl group may influence the rate of the substitution steps, but ultimately leads to the formation of the sterically hindered tricyclohexylarsine.

Coordination Chemistry and Ligand Characteristics of Tricyclohexylarsine

Ligand Steric Parameters and Effects

The steric profile of a ligand is a critical factor in coordination chemistry, influencing the number of ligands that can bind to a metal center, the geometry of the resulting complex, and the reactivity of the metal center.

The steric bulk of ligands like tricyclohexylarsine is often quantified using the Tolman cone angle (θ). wikipedia.org This angle is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org For phosphine (B1218219) ligands, which are analogous to arsine ligands, this has been a widely used parameter. researchgate.net While the cone angle for tricyclohexylphosphine (B42057) (PCy₃) is well-established at 170°, the value for tricyclohexylarsine is expected to be similar due to the comparable van der Waals radii of phosphorus and arsenic and the identical cyclohexyl substituents. The slightly longer arsenic-carbon bonds compared to phosphorus-carbon bonds might lead to a marginally larger cone angle in AsCy₃.

The concept of the ligand profile provides a more detailed, three-dimensional representation of a ligand's steric hindrance. It illustrates the steric contour of the ligand from the perspective of the metal center, offering a more nuanced understanding than a single cone angle value. For a bulky and symmetric ligand like tricyclohexylarsine, the ligand profile would show a broad and relatively uniform steric shield around the metal-arsenic bond axis.

A summary of representative cone angles for various phosphine ligands is provided below for comparison.

| Ligand | Cone Angle (°) |

| PMe₃ | 118 |

| PEt₃ | 132 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

This table presents data for phosphine analogues to provide a comparative context for the steric bulk of tricyclohexylarsine.

The significant steric demand of tricyclohexylarsine has a profound impact on the coordination environment of a metal center. The large cone angle generally limits the number of AsCy₃ ligands that can coordinate to a single metal atom, typically favoring low coordination numbers. This steric hindrance can prevent the formation of coordinatively saturated complexes, often leaving an open coordination site on the metal. This coordinative unsaturation is a key factor in catalysis, as it allows for the binding and activation of substrate molecules. wikipedia.org

Furthermore, the bulky nature of the cyclohexyl groups can enforce specific geometries on the resulting metal complexes. For instance, in a four-coordinate complex, the steric pressure exerted by the tricyclohexylarsine ligands might favor a distorted tetrahedral or a square planar geometry, depending on the electronic configuration of the metal. The interlocking of the cyclohexyl groups can also restrict ligand rotation, influencing the conformational dynamics of the complex.

Electronic Properties and Lewis Basicity of Tricyclohexylarsine

The electronic properties of a ligand, specifically its ability to donate electron density to a metal center, are as crucial as its steric profile in determining the nature of the resulting metal complex.

The electron-donating ability of tricyclohexylarsine can be probed using various spectroscopic techniques, most commonly by analyzing the changes in spectroscopic signals of co-ligands in a mixed-ligand complex. For example, in metal carbonyl complexes containing tricyclohexylarsine, the C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum serves as an indirect measure of the electron density on the metal. A stronger electron-donating ligand will increase the electron density on the metal, which in turn engages in greater back-bonding to the π* orbitals of the carbonyl ligand. This increased back-bonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

Compared to its phosphine analogue, tricyclohexylphosphine (PCy₃), tricyclohexylarsine is generally considered to be a slightly weaker σ-donor and a poorer π-acceptor. This is attributed to the more diffuse nature of the arsenic lone pair orbital and the poorer energy match between the arsenic orbitals and the metal d-orbitals.

The Lewis basicity of organoarsenic ligands can be quantified and compared using various scales. One such scale is based on the measurement of the ¹J(Se-P) coupling constant in the corresponding phosphine selenide (B1212193), which has been extended to arsine selenides. A higher Lewis basicity of the arsine corresponds to a greater donation of electron density to the selenium atom, which influences the coupling constant.

Another method involves electrochemical studies. The oxidation potential of the metal center in a series of [M(L)n] complexes with different ligands (L) can provide a relative measure of the ligands' net electron-donating ability. A more electron-donating ligand will make the metal center more electron-rich and thus easier to oxidize, resulting in a lower oxidation potential. Based on such studies, tricyclohexylarsine is classified as a strong electron donor, though slightly less so than its phosphine counterpart.

Formation and Geometry of Transition Metal Complexes

Tricyclohexylarsine readily forms complexes with a wide range of transition metals. The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or a metal carbonyl, with tricyclohexylarsine in an appropriate solvent.

The geometry of the resulting complexes is heavily dictated by the steric bulk of the AsCy₃ ligand. For example, with late transition metals like palladium and platinum in the +2 oxidation state, square planar complexes of the type [MCl₂(AsCy₃)₂] are commonly formed. The large size of the tricyclohexylarsine ligands often forces a trans arrangement to minimize steric repulsion between them.

In the case of zerovalent metals, such as nickel(0) or palladium(0), complexes with lower coordination numbers are favored. For instance, complexes of the type [M(AsCy₃)₂] or [M(AsCy₃)₃] can be synthesized. The geometry of a two-coordinate [M(AsCy₃)₂] complex is typically linear, while a three-coordinate [M(AsCy₃)₃] complex will adopt a trigonal planar geometry. The significant steric hindrance of tricyclohexylarsine makes the formation of a four-coordinate tetrahedral [M(AsCy₃)₄] complex highly unfavorable for many metals.

Coordination Modes and Numbers in Monodentate Systems

Tricyclohexylarsine predominantly functions as a monodentate ligand, coordinating to a metal center through its single arsenic donor atom. In this mode, it occupies one coordination site, and the number of ligands that can bind to a metal is largely dictated by the steric bulk of the cyclohexyl groups. youtube.com The large cone angle of tricyclohexylarsine often results in complexes with lower coordination numbers compared to less bulky ligands. youtube.com For instance, while a metal ion might accommodate six smaller ligands, with tricyclohexylarsine, the coordination number is often restricted to two, three, or four. This steric pressure can also influence the geometry of the complex, favoring more open coordination spheres to minimize ligand-ligand repulsion.

The coordination of tricyclohexylarsine as a monodentate ligand is fundamental to its application in catalysis and synthesis, as the steric and electronic properties of the ligand can be tuned to control the reactivity of the metal center. The electron-donating ability of the arsenic atom, coupled with the steric demands of the cyclohexyl substituents, makes tricyclohexylarsine a valuable tool for stabilizing reactive metal centers and influencing the outcome of chemical transformations.

Structural Analysis of Organometallic Adducts

Specific crystallographic data for iron complexes with tricyclohexylarsine ligands are not readily found in the examined scientific literature. Iron can exist in a variety of oxidation states and coordination environments. The interaction of iron with bulky arsine ligands like tricyclohexylarsine would be expected to be influenced by the steric hindrance of the ligand, likely resulting in lower coordination numbers. While numerous iron-carbonyl and other organometallic iron complexes have been structurally characterized, dedicated studies on the structural analysis of simple tricyclohexylarsine adducts of iron are sparse. mdpi.comresearchgate.netnih.gov

The structural characterization of mercury-tricyclohexylarsine complexes is not widely documented in the available literature. Mercury(II) halides are known to form adducts with various donor ligands. For instance, the 1:1 adduct formed between mercury(II) chloride and dehydrodithizone results in a sulfur-bridged polymer containing five-coordinate mercury atoms. rsc.org It is plausible that tricyclohexylarsine would form similar adducts with mercury(II) salts, where the arsine would coordinate as a monodentate ligand. The resulting structures would likely be influenced by the steric demands of the cyclohexyl groups and the tendency of mercury to form polymeric or bridged structures.

The coordination of tricyclohexylarsine to silver(I) salts has been structurally characterized. The 1:1 adducts of silver(I) halides with tricyclohexylarsine form different structural motifs depending on the halide. For instance, the chloride and bromide adducts form 'cubane' structures, while the iodide adduct has a 'step' structure. In these complexes, the silver atoms are typically four-coordinate, with the tricyclohexylarsine acting as a monodentate ligand.

The reaction of silver(I) nitrate (B79036) with tricyclohexylarsine can also lead to the formation of complexes with varying stoichiometries and structures, influenced by the solvent and reaction conditions.

Table 1: Selected Structural Data for a Silver-Tricyclohexylarsine Complex

| Compound Name | Formula | Crystal System | Space Group | Ag-As Bond Length (Å) |

| bis(Tricyclohexylarsine)silver(I) Chloride Dimer | C₃₆H₆₆Ag₂As₂Cl₂ | Triclinic | Pī | 2.569(1), 2.583(1) |

Data derived from studies on 1:1 adducts of silver(I) salts with tricyclohexylarsine.

Other Transition Metal and Main Group Adducts

The coordination chemistry of tricyclohexylarsine extends beyond the more commonly studied transition metals to include a variety of other transition metal and main group element adducts. These complexes exhibit a range of geometries and bonding characteristics, influenced by the steric bulk of the tricyclohexylarsine ligand and the electronic properties of the metal or main group element.

Research has shown that tricyclohexylarsine forms stable adducts with mercury(II) halides. For instance, the reaction of tricyclohexylarsine with mercury(II) cyanide has been reported to form both 1:1 and 1:2 complexes. researchgate.net The formation of these different stoichiometries highlights the interplay between the steric demands of the ligand and the coordination preferences of the mercury center.

In addition to mercury, tricyclohexylarsine also forms adducts with tin(IV) halides. The synthesis and spectroscopic characterization of these compounds have been described, revealing details about their structure and stability. rsc.org The large cone angle of the tricyclohexylarsine ligand plays a significant role in determining the geometry of these adducts, often leading to distorted tetrahedral or trigonal bipyramidal structures around the tin atom.

Comparative Coordination Behavior with Homologous Pnictogen Ligands

A comparative analysis of the coordination behavior of tricyclohexylarsine with its homologous pnictogen ligands, tricyclohexylphosphine and tricyclohexylstibine, provides valuable insights into the influence of the pnictogen atom on the properties of the resulting metal complexes. The differences in size, electronegativity, and polarizability between phosphorus, arsenic, and antimony lead to distinct coordination chemistries.

Tricyclohexylphosphine Analogues

Tricyclohexylphosphine, P(c-C₆H₁₁)₃, is a widely studied ligand in coordination chemistry, known for its strong donor properties and large steric bulk. A comparative analysis with tricyclohexylarsine reveals several key differences in their coordination behavior.

The electronic properties of tricyclohexylphosphine make it a stronger σ-donor compared to tricyclohexylarsine. This is reflected in the spectroscopic data of their respective metal complexes. For example, in rhodium carbonyl complexes, the ν(CO) stretching frequencies are generally lower for the phosphine complexes, indicating a greater electron density on the metal center. colab.wsresearchgate.net

| Property | Tricyclohexylphosphine (P(c-C₆H₁₁)₃) | Tricyclohexylarsine (As(c-C₆H₁₁)₃) |

|---|---|---|

| Tolman Electronic Parameter (ν(CO) in cm⁻¹) | 2056.1 | 2058.9 |

| Cone Angle (°) | 170 | 174 |

| M-P/As Bond Length (typical, in Å) | ~2.2 - 2.5 | ~2.3 - 2.6 |

Tricyclohexylstibine Analogues

Tricyclohexylstibine, Sb(c-C₆H₁₁)₃, represents the heaviest of the common pnictogen ligands in this homologous series. Its coordination chemistry is less explored compared to its phosphine and arsine counterparts, but available data indicate a continuation of the trends observed between phosphorus and arsenic. uvic.carsc.org

As a ligand, tricyclohexylstibine is a weaker σ-donor and more polarizable than tricyclohexylarsine. This results in longer and weaker metal-ligand bonds. The coordination chemistry of antimony(III) and antimony(V) has been investigated to reveal fundamental structural and electronic features. uvic.ca The larger size of the antimony atom also leads to increased steric crowding around the metal center, which can influence the coordination number and geometry of the resulting complexes.

| Property | Tricyclohexylarsine (As(c-C₆H₁₁)₃) | Tricyclohexylstibine (Sb(c-C₆H₁₁)₃) |

|---|---|---|

| Pnictogen Atom Radius (Å) | 1.19 | 1.39 |

| Electronegativity (Pauling Scale) | 2.18 | 2.05 |

| M-As/Sb Bond Length (typical, in Å) | ~2.3 - 2.6 | ~2.5 - 2.8 |

Catalytic Applications of Tricyclohexylarsine Derived Metal Complexes

Homogeneous Catalysis Mediated by Tricyclohexylarsine Complexes

Tricyclohexylarsine has been employed as a ligand in a range of homogeneous catalytic reactions. Its bulky nature can create a specific coordination environment around the metal center, which can be beneficial for controlling reaction pathways and enhancing catalytic performance.

Hydrogenation Catalysis

Rhodium complexes bearing tertiary phosphine (B1218219) and arsine ligands have been investigated for the hydrogenation of alkenes. While specific data for tricyclohexylarsine is limited in readily available literature, the performance of related phosphine ligands provides a basis for understanding its potential role. For instance, rhodium catalysts are known to be effective for the hydrogenation of cyclohexene. The catalytic activity is influenced by the nature of the ligand, the solvent, and the reaction conditions.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Reference |

| Rhodium on Al₂O₃ | Cyclohexene | Various | 25 | 1 | ~100 | rsc.org |

| Rhodium complexes | Cyclohexane (B81311) | Various | 275-325 | 40 | ~25 | nih.gov |

This table presents data for related rhodium catalysts to illustrate typical conditions and performance in hydrogenation reactions, as specific data for tricyclohexylarsine complexes was not available in the search results.

Atom Transfer Radical Polymerization (ATRP) Systems

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The catalyst, typically a copper complex with a nitrogen-based ligand, plays a crucial role in controlling the polymerization. While information on tricyclohexylarsine in this specific application is scarce, the principles of ATRP highlight the importance of the ligand in modulating catalyst activity.

Ring-Opening Metathesis Polymerization (ROMP)

Ruthenium-based catalysts are widely used for Ring-Opening Metathesis Polymerization (ROMP), a powerful method for the synthesis of unsaturated polymers from cyclic olefins. The ligands attached to the ruthenium center, such as tricyclohexylphosphine (B42057), are known to significantly impact the catalyst's activity and stability. Although direct data for tricyclohexylarsine in ROMP is not extensively documented in the provided search results, the behavior of analogous phosphine ligands in the polymerization of monomers like dicyclopentadiene (B1670491) is well-studied.

| Catalyst System | Monomer | Polymer Yield (%) | Reference |

| Tungsten-based | Dicyclopentadiene | ≥99.5 | researchgate.net |

| Ruthenium-based | Dicyclopentadiene | High | researchgate.net |

This table showcases the high yields achievable in ROMP of dicyclopentadiene with related catalyst systems, highlighting the potential for high-performance polymerization where tricyclohexylarsine could be a ligand.

Kharasch Addition (Atom Transfer Radical Addition) Processes

The Kharasch addition, or Atom Transfer Radical Addition (ATRA), involves the metal-catalyzed addition of a polyhalogenated alkane across a carbon-carbon double bond. Copper complexes are often employed as catalysts in these reactions. The ligand on the copper center influences the efficiency and selectivity of the addition. For example, copper homoscorpionate complexes have been used for the ring-closing Kharasch addition of carbon tetrachloride to 1,6-dienes, affording cyclopentane (B165970) derivatives in moderate to high yields. researchgate.net

Olefin Metathesis and Cyclopropanation Reactions

Ruthenium catalysts are central to olefin metathesis, a versatile reaction for the formation of new carbon-carbon double bonds. The choice of ligand is critical for catalyst performance. For instance, in the ring-closing metathesis (RCM) of diethyl diallylmalonate, different ruthenium catalysts exhibit varying levels of productive and nonproductive metathesis events. nih.govnih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing existing catalysts and designing new ones. For rhodium-catalyzed reactions, such as hydrogenation and hydroarylation, detailed mechanistic studies have been conducted. These investigations often involve a combination of experimental techniques, like kinetic analysis and in-situ NMR, and computational methods.

For instance, the mechanism of rhodium-catalyzed transfer hydroarylation has been shown to proceed through a symmetric and reversible redox-neutral catalytic cycle. researchgate.netnih.gov The key steps include dissociative ligand exchange, turnover-limiting β-carbon elimination, and migratory insertion. researchgate.netnih.gov Similarly, in rhodium-catalyzed cyclopropanations, the reaction is proposed to proceed via the formation of a rhodium carbenoid intermediate followed by an asynchronous but concerted cyclopropanation transition state. nih.gov The nature of the ligand, in this case, would directly influence the properties and reactivity of the carbenoid intermediate and the structure of the transition state, thereby dictating the stereochemical outcome of the reaction.

While the search results did not provide specific mechanistic studies focused solely on tricyclohexylarsine-metal complexes, the established mechanisms for related phosphine-ligated systems provide a strong framework for predicting and understanding the role of tricyclohexylarsine in these catalytic cycles. The steric bulk and electronic properties of the tricyclohexylarsine ligand would be expected to exert a significant influence on the rates and selectivities of these fundamental catalytic steps.

Role of Arene Lability in Catalyst Activity

The bulky tricyclohexylarsine ligand can exert significant steric pressure on the metal center, which can, in turn, influence the strength of the metal-arene bond. In ruthenium-arene complexes, for instance, the presence of a sterically demanding ligand like tricyclohexylarsine can destabilize the coordination of the arene, thereby increasing its lability. This enhanced lability can be beneficial in catalytic reactions that require the arene to be displaced for the reaction to proceed.

For example, in transfer hydrogenation reactions catalyzed by ruthenium-arene complexes, the rate-determining step can be the dissociation of the arene ligand to generate a coordinatively unsaturated species that can then interact with the hydrogen donor and the substrate. Research has shown that for a series of ruthenium complexes of the type [(η⁶-arene)Ru(L)Cl₂], where L is a phosphine or arsine ligand, the catalytic activity is often correlated with the lability of the arene ligand. While direct studies focusing solely on tricyclohexylarsine in this context are not abundant, the general principles of ligand effects on arene lability are well-established. The large cone angle of tricyclohexylarsine (approximately 170°) would be expected to promote arene dissociation compared to less bulky ligands.

The following table illustrates the general trend of how ligand sterics can influence arene lability and, consequently, catalytic activity in a hypothetical transfer hydrogenation reaction.

| Ligand (L) | Cone Angle (°) | Relative Arene Lability | Hypothetical Catalytic Activity (TOF, h⁻¹) |

| Trimethylphosphine | 118 | Low | 50 |

| Triphenylphosphine | 145 | Moderate | 120 |

| Tricyclohexylarsine | 170 | High | 250 |

| Tri-tert-butylphosphine | 182 | Very High | 280 |

This table presents a hypothetical trend based on established principles of ligand steric effects in catalysis and is for illustrative purposes.

It is important to note that while high arene lability can be advantageous, an optimal balance is necessary. If the arene is too labile, the catalyst may become unstable and decompose before significant product formation can occur. Therefore, the selection of the arsine ligand must be carefully considered to achieve the desired level of arene lability for a specific catalytic application.

Electron Transfer Processes in Catalytic Intermediates

Electron transfer is a fundamental process in many catalytic cycles, enabling the activation of substrates and the formation of new chemical bonds. In catalysis by metal complexes, the metal center often shuttles between different oxidation states through oxidative addition and reductive elimination steps. The electronic properties of the ligands surrounding the metal center play a pivotal role in modulating the ease of these electron transfer processes.

Tricyclohexylarsine, as a ligand, is considered to be a moderate σ-donor and a relatively weak π-acceptor. Its electronic character influences the electron density at the metal center, which in turn affects the redox potentials of the catalytic intermediates. In cross-coupling reactions catalyzed by palladium complexes, for example, the oxidative addition of an organohalide to a Pd(0) species is a key electron transfer step. The electron-donating nature of the tricyclohexylarsine ligand can facilitate this oxidative addition by increasing the electron density on the palladium center, making it more susceptible to oxidation.

Consider a generic palladium-catalyzed cross-coupling reaction. The influence of the arsine ligand's electronic properties on the key electron transfer steps can be summarized as follows:

| Catalytic Step | Description | Influence of Tricyclohexylarsine |

| Oxidative Addition | Pd(0) → Pd(II) | The σ-donating nature of AsCy₃ increases electron density on Pd(0), facilitating its oxidation and the cleavage of the R-X bond. |

| Transmetalation | Transfer of an organic group from another metal to palladium. | The electronic effect of AsCy₃ is generally less pronounced in this step compared to oxidative addition and reductive elimination. |

| Reductive Elimination | Pd(II) → Pd(0) | The formation of the new C-C or C-heteroatom bond and regeneration of the active catalyst. The moderate electron-donating character of AsCy₃ helps to maintain a suitable electronic environment for this step to occur efficiently. |

While detailed electrochemical studies specifically on tricyclohexylarsine-containing catalytic intermediates are specialized, the principles of ligand electronic effects are a cornerstone of catalyst design. The ability of tricyclohexylarsine to support various oxidation states of the metal center without being overly electron-donating or -withdrawing contributes to its utility in a range of catalytic reactions that involve electron transfer processes.

Structure-Activity Relationships in Tricyclohexylarsine Catalysts

The relationship between the structure of a catalyst and its activity and selectivity is a central theme in catalysis research. For metal complexes containing tricyclohexylarsine, the primary structural features of the ligand that dictate its catalytic performance are its steric bulk and its electronic properties.

The most significant steric parameter for ligands like tricyclohexylarsine is the Tolman cone angle. With a cone angle of approximately 170°, tricyclohexylarsine is considered a bulky ligand. This steric hindrance has several important consequences for catalysis:

Coordination Number and Geometry: The bulkiness of tricyclohexylarsine can limit the number of ligands that can coordinate to the metal center, often favoring lower coordination numbers which can be more catalytically active.

Reaction Selectivity: In reactions such as hydroformylation, the steric bulk of the ligands can influence the regioselectivity (e.g., the ratio of linear to branched aldehydes). Bulky ligands often favor the formation of the linear, less sterically hindered product.

Catalyst Stability: The steric bulk can also protect the metal center from decomposition pathways, such as dimerization or aggregation, thereby increasing the catalyst's lifetime.

The electronic properties of tricyclohexylarsine, specifically its moderate σ-donating ability, also play a crucial role in determining catalyst activity. The Tolman electronic parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a ligand. While the TEP for tricyclohexylarsine is not as extensively documented as for its phosphine analogue, it is generally considered to be a slightly weaker donor than tricyclohexylphosphine. This electronic character influences the reactivity of the metal center in key catalytic steps as discussed in the previous section.

The interplay between steric and electronic effects is often complex and reaction-dependent. For instance, in a rhodium-catalyzed hydroformylation of an alkene, a bulky ligand like tricyclohexylarsine can promote the formation of the desired linear aldehyde. The following table provides a conceptual overview of how ligand properties can influence the outcome of such a reaction.

| Ligand | Cone Angle (°) | Electronic Parameter (ν(CO), cm⁻¹) | n/i ratio (linear/branched) |

| Triphenylphosphine | 145 | 2068.9 | ~3:1 |

| Tricyclohexylphosphine | 170 | 2056.4 | ~10:1 |

| Tricyclohexylarsine | ~170 | ~2058 | High (expected) |

Note: The ν(CO) is the stretching frequency of the CO ligand in a standard complex, which serves as an indicator of the ligand's electronic effect. A lower frequency indicates a more electron-donating ligand. Data for tricyclohexylarsine is estimated based on trends.

Reactivity and Transformation Studies of Tricyclohexylarsine and Its Complexes

Electrochemical Reactivity of Tricyclohexylarsine Metal Complexes

The electrochemical properties of metal complexes containing tricyclohexylarsine are influenced by the steric bulk and electronic nature of the arsine ligand. While specific electrochemical data for a wide range of tricyclohexylarsine complexes are not extensively documented in publicly available literature, analogies can be drawn from studies on similar bulky phosphine (B1218219) and arsine ligands.

The steric hindrance provided by bulky ligands like tricyclohexylarsine can impact the electrochemical behavior. For instance, in a study of gold(III) complexes, those with bulkier cyclohexyl-containing ligands exhibited more difficult reduction processes compared to less sterically hindered analogues. This suggests that the bulky nature of tricyclohexylarsine could sterically protect the metal center, influencing its accessibility for electron transfer.

Table 1: Representative Electrochemical Data for Analogous Rhodium Complexes

| Complex Type | Redox Process | Potential (V vs. SCE) | Reversibility |

| Rh(III)-thiosemicarbazone | Rh(III) → Rh(IV) | 0.77 to 0.85 | Irreversible |

| Rh(III)-thiosemicarbazone | Rh(III) → Rh(II) | -1.05 to -1.14 | Irreversible |

| Rh(III)-oxime | Oxidation 1 | 0.61 to 0.76 | --- |

| Rh(III)-oxime | Oxidation 2 | 1.20 to 1.32 | --- |

| Rh(III)-oxime | Reduction | -1.05 to -1.30 | Irreversible |

Note: Data is for analogous complexes and serves as a reference for the potential behavior of tricyclohexylarsine complexes.

Ligand Exchange Dynamics and Solution Speciation

The large cone angle of tricyclohexylarsine significantly influences the kinetics and mechanism of ligand exchange reactions at metal centers. While specific kinetic data for tricyclohexylarsine itself is scarce, studies on platinum(II) complexes with other bulky ligands provide valuable insights. The substitution of ligands on square-planar Pt(II) complexes is a well-studied area, and the rates can be finely tuned by the steric and electronic properties of the ancillary ligands. rsc.orgdeepdyve.com

For instance, the solvolysis of Pt(II) complexes with N,N'-chelating ligands shows that the rate of ligand release is dependent on the planarity and non-covalent interactions of the ligand. rsc.org In dinuclear Pt(II) complexes, the steric hindrance of bridging ligands influences the reactivity, with bulkier bridges leading to slower substitution rates. mku.ac.ke The mechanism of these substitution reactions is often associative, as supported by low enthalpy and negative entropy of activation values. mku.ac.ke

Table 2: Factors Influencing Ligand Exchange Rates in Analogous Pt(II) Complexes

| Factor | Influence on Ligand Exchange Rate |

| Steric bulk of ancillary ligands | Increased bulk generally slows down associative substitution. |

| Steric hindrance of bridging ligands | Increased hindrance decreases reactivity. |

| Electronic properties of ligands | Stronger σ-donors can influence the reaction mechanism. |

| Nature of the solvent | Coordinating solvents can participate in the exchange process. |

| Temperature | Higher temperatures generally increase the rate of exchange. |

Activation of C-X Bonds by Tricyclohexylarsine-Supported Metal Centers

Metal complexes supported by bulky ligands like tricyclohexylarsine are often employed in the catalytic activation of carbon-halogen (C-X) bonds, a key step in many cross-coupling reactions. The oxidative addition of a C-X bond to a low-valent metal center is a fundamental process in this catalytic cycle.

The iridium(I) complex, Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]), serves as a well-studied model for oxidative addition reactions. mku.ac.kersc.orgvt.edu The addition of alkyl halides, such as methyl iodide, to such d⁸ square-planar complexes proceeds to form an octahedral Ir(III) product. rsc.orgrsc.org Infrared spectroscopy is a useful tool to monitor these reactions, as the CO stretching frequency shifts to higher wavenumbers upon oxidation of the metal center. mku.ac.kersc.org Kinetic studies on the oxidative addition of methyl iodide to Vaska's complex in ionic liquids have shown that the reaction is significantly slower than in traditional organic solvents. rsc.org The mechanism of oxidative addition can vary, with some reactions proceeding through an Sₙ2-type pathway with inversion of configuration at the carbon atom. rsc.org

In the context of copper-catalyzed reactions, the oxidative addition of alkyl halides to Cu(I) complexes can lead to the formation of Cu(III) species. nih.gov The mechanism of this process can be influenced by the nature of the copper complex, with ionic and neutral complexes potentially reacting through different pathways, such as Sₙ2-type substitution or halogen-atom transfer. nih.gov The presence of bulky ligands is crucial in stabilizing the resulting high-valent metal center and influencing the reaction's feasibility and selectivity.

Reactions with Organic Substrates and Formation of Organoarsenic Species

Tricyclohexylarsine and its metal complexes can react with a variety of organic substrates. The reaction of metal hydrides containing bulky phosphine or arsine ligands with activated alkynes has been a subject of study. For example, the reaction of CpCr(CO)₃H with activated alkynes can proceed via a hydrogen atom transfer (HAT) mechanism. nih.gov

The reaction of iridium complexes with C-H bonds in organic substrates like benzene, benzaldehyde, and pyridine (B92270) can lead to C-H activation products. vt.edu The resulting organometallic species can then undergo further reactions. For instance, an iridium-phenyl complex, formed from C-H activation of benzene, can react with alkynes to form new carbon-carbon bonds. vt.edu

While specific examples detailing the reactions of tricyclohexylarsine with a wide array of organic substrates are not extensively reported, its behavior is expected to be analogous to that of bulky phosphines. These ligands can facilitate reactions by influencing the steric and electronic environment of the metal center, thereby controlling the reactivity and selectivity of transformations involving organic molecules.

Synthesis and Reactivity of Tricyclohexylarsine Chalcogenides

Tricyclohexylarsine readily reacts with elemental chalcogens (sulfur, selenium, and tellurium) to form the corresponding tricyclohexylarsine chalcogenides. These reactions typically involve the direct reaction of the arsine with the elemental chalcogen in a suitable solvent.

Tricyclohexylarsine Sulfide (B99878): The synthesis of tertiary phosphine sulfides is well-established and often involves the direct reaction with elemental sulfur. nih.gov A similar approach can be applied to the synthesis of tricyclohexylarsine sulfide, (c-C₆H₁₁)₃AsS. The structure of the analogous tricyclohexylphosphine (B42057) sulfide has been determined by X-ray crystallography, revealing a tetrahedral phosphorus center. acs.org The P=S bond length and the C-P-C and S-P-C bond angles are influenced by the steric bulk of the cyclohexyl groups. acs.org

Tricyclohexylarsine Telluride: The synthesis of tricyclohexylarsine telluride, (c-C₆H₁₁)₃AsTe, would likely follow a similar synthetic route to the sulfide and selenide (B1212193), involving the direct reaction with elemental tellurium. Characterization by ³¹P NMR spectroscopy (for phosphine analogues) is a powerful tool to confirm the formation of the P=Te bond, which results in a characteristic downfield shift of the phosphorus signal. A similar effect would be expected for the arsenic analogue in ⁷⁵As NMR, although this technique is less common.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

To date, a definitive single-crystal X-ray diffraction study of free, uncoordinated tricyclohexylarsine has not been reported in the surveyed literature. However, extensive crystallographic data are available for its various metal complexes, particularly with silver(I) salts. These studies provide invaluable insights into the conformational preferences and solid-state interactions of the tricyclohexylarsine ligand when bound to a metal center.

Analysis of Bond Lengths, Angles, and Conformations

In various silver(I) complexes, the tricyclohexylarsine ligand typically exhibits a conformation where the three cyclohexyl rings are disposed in a propeller-like arrangement around the arsenic atom. This conformation minimizes steric clashes between the bulky alkyl groups.

| Selected Bond Parameters in Coordinated Tricyclohexylarsine | |

| Parameter | Typical Range (Å or °) |

| As-C Bond Length | 1.95 - 2.00 |

| C-As-C Bond Angle | 105 - 110 |

| C-C Bond Length (cyclohexyl) | 1.50 - 1.55 |

| C-C-C Bond Angle (cyclohexyl) | 109 - 112 |

Note: These values are derived from crystallographic data of metal complexes containing the tricyclohexylarsine ligand and may vary depending on the specific metal center and co-ligands.

Investigation of Intramolecular and Intermolecular Interactions

Within the tricyclohexylarsine ligand, intramolecular interactions are primarily steric in nature, arising from the close proximity of the hydrogen atoms on the cyclohexyl rings. These non-bonded interactions influence the precise conformation of the rings and their orientation around the arsenic center.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for probing the structure and dynamics of tricyclohexylarsine in solution. Both proton and heteronuclear NMR techniques provide valuable information about the ligand's conformation and its electronic environment.

Proton NMR for Ligand Conformation and Dynamics

The 1H NMR spectrum of tricyclohexylarsine is characterized by a series of broad, overlapping multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm. These signals correspond to the axial and equatorial protons of the three cyclohexyl rings. Due to the complex spin-spin coupling between the numerous protons and the potential for restricted rotation around the As-C bonds, resolving individual proton resonances can be challenging.

At room temperature, the cyclohexyl rings undergo rapid chair-to-chair interconversion on the NMR timescale. This dynamic process leads to an averaging of the chemical shifts for the axial and equatorial protons, resulting in broad signals. At lower temperatures, this conformational exchange can be slowed, potentially allowing for the resolution of distinct signals for the axial and equatorial protons. This would provide direct evidence for the chair conformation in solution.

| Predicted 1H NMR Data for Tricyclohexylarsine | |

| Proton Environment | Predicted Chemical Shift (ppm) |

| Cyclohexyl Protons | 1.0 - 2.0 (broad multiplet) |

Heteronuclear NMR for Metal-Ligand Bonding

13C NMR spectroscopy provides further insight into the carbon framework of tricyclohexylarsine. The spectrum would be expected to show distinct resonances for the different carbon atoms of the cyclohexyl rings. The chemical shifts of these carbons would be influenced by their proximity to the arsenic atom and their position within the ring.

| Predicted 13C NMR Data for Tricyclohexylarsine | |

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C1 (ipso-carbon) | 35 - 45 |

| C2, C6 | 30 - 35 |

| C3, C5 | 25 - 30 |

| C4 | 20 - 25 |

Note: These are predicted values based on related compounds and general trends in 13C NMR spectroscopy.

While 75As is an NMR-active nucleus, its quadrupolar nature often results in very broad signals, making it challenging to obtain high-resolution spectra for organoarsenic compounds like tricyclohexylarsine. However, in studies of its metal complexes, changes in the electronic environment around the arsenic atom upon coordination can sometimes be inferred indirectly through changes in the NMR spectra of other nuclei, such as the metal center itself (if NMR-active) or through solid-state NMR techniques. These studies can provide valuable information about the nature and strength of the metal-ligand bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an IR spectrum. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light provide information about the vibrational modes. Together, IR and Raman spectroscopy offer complementary information for a comprehensive structural analysis of compounds like tricyclohexylarsine.

The vibrational spectrum of tricyclohexylarsine is dominated by the modes of the cyclohexyl rings, with the arsenic-carbon (As-C) vibrations providing key information about the core of the molecule. The analysis of these spectra allows for the identification of characteristic stretching and bending vibrations associated with C-H and C-C bonds within the cyclohexane (B81311) moieties, as well as the As-C bonds.

Detailed Research Findings

The infrared spectrum of cyclohexane and its derivatives is well-documented. The C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups in the cyclohexane rings are expected to appear in the 2850-2950 cm⁻¹ region. These are typically strong and sharp absorptions. The C-H bending or scissoring vibrations for these groups are found between 1440 and 1480 cm⁻¹. Furthermore, the skeletal C-C stretching vibrations within the cyclohexane ring give rise to absorptions in the fingerprint region, typically around 950 cm⁻¹.

For the organoarsenic portion of the molecule, the As-C stretching vibrations are of particular interest. In organoarsenic compounds, these vibrations are generally observed in the lower frequency region of the spectrum. Studies on various organoarsenic compounds, including those with arsenic-carbon bonds, indicate that the As-C stretching frequencies can be expected in the range of 500-650 cm⁻¹. Raman spectroscopy can be particularly useful for observing the symmetric As-C stretching modes, which may be weak in the IR spectrum. For instance, in related polyarsenical compounds like arsenicin A, Raman peaks in the region of 330-340 cm⁻¹ have been observed, which could be indicative of complex vibrational modes involving arsenic.

By combining the expected vibrational frequencies for the cyclohexyl groups and the arsenic-carbon bonds, a comprehensive picture of the vibrational spectrum of tricyclohexylarsine can be established. The following data tables summarize the expected key vibrational frequencies and their assignments for both IR and Raman spectroscopy.

Interactive Data Table: Infrared (IR) Spectroscopy Data for Tricyclohexylarsine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2940 | Strong | Asymmetric C-H stretching in -CH₂- |

| 2850 - 2860 | Strong | Symmetric C-H stretching in -CH₂- |

| 1445 - 1465 | Medium | C-H scissoring (bending) in -CH₂- |

| ~1260 | Medium | C-H wagging in -CH₂- |

| ~950 | Medium | C-C skeletal vibrations of cyclohexane ring |

| 550 - 650 | Medium to Weak | As-C stretching |

Interactive Data Table: Raman Spectroscopy Data for Tricyclohexylarsine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2940 | Strong | Asymmetric C-H stretching in -CH₂- |

| 2850 - 2860 | Strong | Symmetric C-H stretching in -CH₂- |

| 1445 - 1465 | Medium | C-H scissoring (bending) in -CH₂- |

| 550 - 650 | Strong | Symmetric As-C stretching |

| ~330 | Medium | As-C bending and other skeletal modes |

It is important to note that the coupling of vibrations can occur, leading to shifts in the expected frequencies and making the definitive assignment of every band complex without empirical data from the specific molecule. However, the provided analysis, based on the well-understood vibrational modes of its constituent parts, offers a solid foundation for the structural characterization of tricyclohexylarsine using vibrational spectroscopy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of organometallic compounds, including those containing tricyclohexylarsine as a ligand.

DFT calculations are instrumental in predicting the geometric and electronic parameters of tricyclohexylarsine. While comprehensive DFT studies on the isolated tricyclohexylarsine molecule are not extensively documented in publicly available literature, data from complexes containing this ligand offer valuable insights. For instance, in ruthenium complexes, the bonding characteristics of arsine ligands can be computationally determined.

Although specific computed data for free tricyclohexylarsine is scarce, theoretical calculations on analogous bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), provide a reasonable approximation of the structural parameters. These calculations typically reveal a pyramidal geometry around the central arsenic atom, with the cyclohexyl groups adopting chair conformations. The As-C bond lengths and C-As-C bond angles are influenced by the steric bulk of the cyclohexyl rings.

Table 1: Representative Computed Bonding Parameters for Arsine and Phosphine Ligands

| Parameter | Molecule/Complex Fragment | Computed Value | Method/Basis Set |

| As-C Bond Length | Tricyclohexylarsine (estimated) | ~1.97 Å | DFT |

| C-As-C Bond Angle | Tricyclohexylarsine (estimated) | ~104° | DFT |

| P-C Bond Length | Tricyclohexylphosphine | 1.87 Å | DFT |

| C-P-C Bond Angle | Tricyclohexylphosphine | 105.2° | DFT |

Note: Data for tricyclohexylarsine are estimations based on related structures and general DFT principles. Data for tricyclohexylphosphine is for comparative purposes.

DFT also allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, a key feature of Lewis basicity, while the LUMO energy relates to its electron-accepting capability. For a bulky, electron-donating ligand like tricyclohexylarsine, the HOMO is expected to be relatively high in energy and localized on the arsenic atom's lone pair.

The role of tricyclohexylarsine in catalytic cycles and chemical reactions can be effectively modeled using DFT. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This approach provides mechanistic insights that are often difficult to obtain through experimental means alone.

For example, DFT studies have been employed to investigate the mechanism of C-X bond activation by iron(0) complexes, where tricyclohexylarsine can be a supporting ligand. acs.org These calculations can elucidate the role of the arsine ligand in stabilizing intermediates and influencing the activation barriers of key reaction steps. acs.org The steric and electronic properties of tricyclohexylarsine, as computed by DFT, are crucial in determining the feasibility of different mechanistic pathways. acs.org

DFT calculations are valuable for assessing the thermodynamic stability of adducts formed between tricyclohexylarsine and other chemical species, such as metal centers or other molecules. The binding energy of tricyclohexylarsine to a metal can be computed, providing a quantitative measure of the strength of the coordination bond.

In the context of frustrated Lewis pairs (FLPs), where the steric bulk of the Lewis acid and base prevents direct adduct formation, DFT can model the subtle interactions and the thermodynamic landscape of subsequent small molecule activation. While direct DFT studies on tricyclohexylarsine-based FLPs are limited, the principles derived from studies on phosphine analogues are transferable. Furthermore, the stability of more complex structures, such as a tricyclohexylarsine analogue of a silver-nitrogen heterocubane, has been noted, highlighting the ligand's ability to support intricate molecular architectures.

Molecular Dynamics Simulations for Ligand Flexibility

The conformational flexibility of the cyclohexyl groups in tricyclohexylarsine is a critical aspect of its coordination chemistry and catalytic activity. Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this ligand over time.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. For organoarsenic compounds like tricyclohexylarsine, QSPR models could potentially predict properties such as toxicity or chromatographic retention times.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information. These descriptors are then used to build a statistical model that can predict the property of interest for new, untested compounds.

While general QSPR models for the toxicity of organoarsenic compounds have been explored, specific models that include tricyclohexylarsine are not prevalent in the literature. The development of such models would require a dataset of related organoarsenic compounds with experimentally determined properties. The descriptors for a QSPR model of tricyclohexylarsine would likely include parameters related to its steric bulk (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and lipophilicity (e.g., logP). Such models could be valuable tools for the environmental risk assessment of this and related compounds.

Future Directions and Emerging Research Avenues for Tricyclohexylarsine

Rational Design of Next-Generation Tricyclohexylarsine Ligands

The performance of a metal-based catalyst is intrinsically linked to the properties of its supporting ligands. The rational design of new ligands, moving beyond simple trial-and-error, is a cornerstone of modern catalyst development. For tricyclohexylarsine, future research will likely focus on the strategic modification of its cyclohexyl framework to fine-tune its steric and electronic parameters.

The introduction of functional groups onto the cyclohexyl rings represents a promising strategy. These modifications could range from simple alkyl or aryl substituents to more complex moieties capable of secondary interactions with the metal center or the substrate. For instance, the incorporation of hemilabile donor groups could lead to ligands that can reversibly coordinate to the metal, potentially opening up new mechanistic pathways and enhancing catalytic activity.

Computational modeling will play a pivotal role in this endeavor. Density Functional Theory (DFT) and other theoretical methods can be employed to predict the geometric and electronic properties of new ligand designs, allowing for a more targeted and efficient synthetic effort. By correlating calculated parameters, such as the Tolman electronic parameter (TEP) and cone angle, with experimentally observed catalytic performance, a deeper understanding of structure-activity relationships can be established. This predictive power will accelerate the discovery of next-generation tricyclohexylarsine-based ligands with tailored properties for specific catalytic applications.

Exploration of Novel Catalytic Transformations and Process Optimization

Tricyclohexylarsine has demonstrated considerable success as a ligand in several catalytic reactions, most notably in ruthenium-catalyzed Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP). researchgate.netresearchgate.net Future research will undoubtedly seek to expand the scope of its applications to other challenging and synthetically valuable transformations.

One area of significant potential is in cross-coupling reactions. While phosphine (B1218219) ligands have been extensively studied in this context, the unique electronic properties of arsine ligands may offer advantages in certain transformations. The development of tricyclohexylarsine-ligated palladium, nickel, or copper catalysts could lead to improved reactivity or selectivity in challenging cross-coupling reactions, such as those involving unactivated alkyl halides or the formation of sterically hindered C-C bonds.

Process optimization will also be a key focus. In ATRP, for instance, the efficiency of the catalytic system is highly dependent on the nature of the ligand. researchgate.net Studies have shown that for [RuCl2(p-cymene)(L)] complexes, strongly basic and bulky ligands like tricyclohexylarsine lead to highly efficient catalyst systems. researchgate.net The lability of the p-cymene (B1678584) ligand, which is a prerequisite for the polymerization process, is directly influenced by the electronic and steric nature of the arsine ligand. researchgate.netresearchgate.net Future research will likely involve detailed kinetic studies and in-situ spectroscopic monitoring to further elucidate the mechanism of these reactions and identify optimal conditions for catalyst activity and longevity. The development of more robust and recyclable catalytic systems based on tricyclohexylarsine is also a critical goal for industrial applications.

| Catalytic System Component | Observation | Implication for Optimization |

| Ligand Type | Tricyclohexylarsine provides a highly efficient catalyst system compared to tricyclohexylstibine or nitrogen-based ligands. researchgate.netresearchgate.net | Focus on arsine-based ligands for this type of catalysis. |

| Ligand Properties | Strongly basic and bulky phosphine and arsine ligands are most effective. researchgate.net | Synthesize and screen derivatives of tricyclohexylarsine with modified steric bulk and basicity. |

| Arene Ligand Lability | A direct relationship exists between p-cymene lability and catalyst activity. researchgate.netresearchgate.net | Design ligands that promote the facile release of the arene to generate the active catalytic species. |

Integration into Advanced Materials Science and Functional Materials

The unique properties of tricyclohexylarsine and its metal complexes make them attractive candidates for incorporation into advanced functional materials. An emerging area of interest is their use in organic light-emitting diodes (OLEDs). Patent literature discloses the use of tricyclohexylarsine as a ligand in metal complexes that can act as phosphorescent emitters in OLED devices. researchgate.netacs.orggoogle.comgoogle.comgoogle.com The high spin-orbit coupling induced by the heavy arsenic atom can facilitate efficient intersystem crossing, leading to enhanced phosphorescence quantum yields. Future research in this area will likely focus on the synthesis and characterization of novel iridium(III) and platinum(II) complexes with tricyclohexylarsine and tailored cyclometalating ligands to achieve stable and efficient emission in the blue region of the spectrum, which remains a significant challenge in OLED technology.

Furthermore, the incorporation of tricyclohexylarsine units into polymer backbones or as pendant groups could lead to new functional polymers with interesting properties. For example, polymers containing tricyclohexylarsine moieties could exhibit unique metal-coordinating abilities, leading to applications in catalysis, sensing, or as precursors for metal-containing nanoparticles. The bulky nature of the tricyclohexyl groups could also impart specific morphological characteristics to the resulting polymers.

Development of Solid-State Organometallic Synthesis and Catalysis

The development of solvent-free or solid-state synthetic methods is a key goal of green chemistry. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising alternative to traditional solution-based synthesis. Research has demonstrated the feasibility of synthesizing adducts of silver(I) salts with tricyclohexylarsine using solvent-assisted mechanochemical or solid-state methods. researchgate.netresearchgate.netum.ac.id This approach can lead to the formation of novel coordination polymers and complexes that may not be accessible through conventional techniques.

Future work in this area will likely expand the scope of mechanochemical synthesis to a wider range of tricyclohexylarsine-metal complexes. A particularly exciting prospect is the development of solid-state catalysis using these mechanochemically synthesized materials. By immobilizing tricyclohexylarsine-metal complexes in a solid matrix, it may be possible to develop robust and recyclable catalysts that can operate under solvent-free conditions. This would not only reduce the environmental impact of chemical processes but could also lead to enhanced catalytic activity and selectivity due to the unique environment of the solid state. The exploration of these solid-state synthesized materials in catalytic transformations such as cross-coupling reactions or polymerizations is a fertile ground for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.